Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a pivotal enzyme in plant physiology, playing a dual role in both metabolic processes and defense against biotic stressors. As a hydrolase, its primary function is the catalysis of ester and depside bonds within hydrolysable tannins, releasing gallic acid and glucose. This activity is not only integral to developmental processes such as fruit ripening but also serves as a crucial component of the plant's induced defense system against herbivores and pathogens. This guide provides a comprehensive overview of the multifaceted roles of tannase, detailing its biochemical functions, the signaling pathways that regulate its expression, and its mechanism of action in plant defense. Furthermore, it offers detailed experimental protocols for the quantification of tannase activity and gene expression, as well as for assessing its impact on herbivore and pathogen resistance, aiming to equip researchers with the necessary tools to further investigate this important enzyme.
Introduction to Tannase
Tannase belongs to the family of hydrolases and is instrumental in the degradation of hydrolysable tannins, which are secondary metabolites abundant in many plant species.[1] These tannins are known for their ability to precipitate proteins, which contributes to their defensive properties.[2] The enzymatic action of tannase breaks down complex tannins into simpler, less defensive compounds, a process that is intricately regulated and has significant implications for plant-microbe and plant-herbivore interactions.
Biochemical Function
The primary reaction catalyzed by tannase is the hydrolysis of the ester linkages in gallotannins and ellagitannins.[1] This process yields gallic acid, a precursor for various other secondary metabolites, and a sugar core, typically glucose. The systematic name for this enzyme is tannin acylhydrolase.[1]
Role in Plant Physiology
In addition to its role in defense, tannase is involved in several physiological processes:
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Fruit Ripening: During fruit maturation, tannase activity can contribute to the reduction of astringency by breaking down tannins, making the fruit more palatable to seed-dispersing animals.[2]
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Cell Wall Degradation: Tannase can assist in the degradation of cell wall components by breaking cross-linking bonds between cell wall polymers, which can be important during growth and development.
Tannase in Plant Defense
Tannins are a key component of plant chemical defenses against a wide range of biotic threats. They can act as feeding deterrents to herbivores and inhibit the growth of pathogenic microorganisms. The regulation and activity of tannase are, therefore, critical in modulating these defensive capabilities.
Defense Against Herbivores
Plants can increase the production of tannins in response to herbivory. This induced defense mechanism makes the plant tissues less palatable and harder to digest for insects and other herbivores. The expression of tannase genes has been shown to be rapidly upregulated in response to wounding, suggesting a role in the dynamic regulation of tannin-based defenses. For instance, in members of the Juglandaceae family, tannase genes showed heightened expression in leaves and were quickly up-regulated within hours of leaf injury.
Defense Against Pathogens
Tannins can create a protective barrier against invading pathogens. However, some successful plant pathogens have evolved to produce their own tannase, allowing them to break down these defensive compounds and colonize the plant tissue. This highlights an evolutionary arms race between plants and their pathogens centered around tannin metabolism.
Regulation of Tannase Expression
The expression of tannase genes is tightly regulated by complex signaling networks that are activated in response to biotic stress. The jasmonic acid (JA) and salicylic acid (SA) signaling pathways are central to this regulation.
Signaling Pathways
Wounding from herbivore feeding primarily activates the jasmonic acid (JA) pathway . Pathogen infection, particularly by biotrophic pathogens, typically triggers the salicylic acid (SA) pathway . There is significant crosstalk between these two pathways, often of an antagonistic nature, which allows the plant to fine-tune its defense response to specific threats.
The promoters of tannase genes contain specific cis-regulatory elements, such as the W-box and MYB-related motifs , which are binding sites for WRKY and MYB transcription factors , respectively. These transcription factors are key downstream components of the JA and SA signaling cascades.
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DAMPs [label="DAMPs\n(e.g., cell wall fragments)", fillcolor="#FBBC05", fontcolor="#202124"];
Receptor [label="Pattern Recognition\nReceptor (PRR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MAPK_Cascade [label="MAPK Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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WRKY_TF [label="WRKY & MYC\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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W_Box [label="W-box / MYC-elements", shape=plaintext, fontcolor="#5F6368"];
Tannase_Expression [label="Tannase Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Herbivore_Feeding -> DAMPs [color="#5F6368"];
DAMPs -> Receptor [color="#5F6368"];
Receptor -> MAPK_Cascade [color="#5F6368"];
MAPK_Cascade -> JA_Biosynthesis [color="#5F6368"];
JA_Biosynthesis -> JAZ_Degradation [color="#5F6368"];
JAZ_Degradation -> WRKY_TF [label="Activation", color="#34A853"];
WRKY_TF -> W_Box [style=dashed, arrowhead=none, color="#5F6368"];
W_Box -> Tannase_Gene [style=invis];
WRKY_TF -> Tannase_Gene [label="Binding", color="#4285F4"];
Tannase_Gene -> Tannase_Expression [color="#5F6368"];
}
.enddot
Figure 1: Simplified wound signaling pathway leading to tannase expression.
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PAMPs [label="PAMPs\n(e.g., flagellin, chitin)", fillcolor="#FBBC05", fontcolor="#202124"];
Receptor [label="Pattern Recognition\nReceptor (PRR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MAPK_Cascade [label="MAPK Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SA_Biosynthesis [label="Salicylic Acid (SA)\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];
NPR1_Activation [label="NPR1 Activation", fillcolor="#FBBC05", fontcolor="#202124"];
MYB_WRKY_TF [label="MYB & WRKY\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tannase_Gene [label="Tannase Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
MYB_WBox [label="MYB-elements / W-box", shape=plaintext, fontcolor="#5F6368"];
Tannase_Expression [label="Tannase Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Pathogen_Attack -> PAMPs [color="#5F6368"];
PAMPs -> Receptor [color="#5F6368"];
Receptor -> MAPK_Cascade [color="#5F6368"];
MAPK_Cascade -> SA_Biosynthesis [color="#5F6368"];
SA_Biosynthesis -> NPR1_Activation [color="#5F6368"];
NPR1_Activation -> MYB_WRKY_TF [label="Activation", color="#34A853"];
MYB_WRKY_TF -> MYB_WBox [style=dashed, arrowhead=none, color="#5F6368"];
MYB_WBox -> Tannase_Gene [style=invis];
MYB_WRKY_TF -> Tannase_Gene [label="Binding", color="#4285F4"];
Tannase_Gene -> Tannase_Expression [color="#5F6368"];
}
.enddot
Figure 2: Simplified pathogen signaling pathway and its influence on tannase expression.
// Nodes
JA_Pathway [label="JA Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
SA_Pathway [label="SA Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Herbivore_Defense [label="Herbivore Defense\n(e.g., Tannin production)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
Pathogen_Defense [label="Pathogen Defense\n(e.g., PR proteins)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
JA_Pathway -> Herbivore_Defense [color="#34A853"];
SA_Pathway -> Pathogen_Defense [color="#4285F4"];
JA_Pathway -> SA_Pathway [label="Antagonism", arrowhead="tee", color="#EA4335"];
SA_Pathway -> JA_Pathway [label="Antagonism", arrowhead="tee", color="#EA4335"];
}
.enddot
Figure 3: Antagonistic crosstalk between the Jasmonic Acid (JA) and Salicylic Acid (SA) signaling pathways.
Quantitative Data on Tannase Activity and Expression
The activity and expression of tannase vary significantly depending on the plant species, tissue type, and the presence of biotic stressors.
Table 1: Tannase Activity in Various Plant Species and Conditions
| Plant Species | Tissue | Condition | Tannase Activity (U/mL or U/mg protein) | Reference |
| Aspergillus niger ITCC 6514.07 | (Fungus) | Control (Pomegranate Rind) | 29.25 U/mL |
| Aspergillus niger ITCC 6514.07 | (Fungus) | + 1% Tannic Acid | 101.2 U/mL |
| Aspergillus niger ITCC 6514.07 | (Fungus) | + 0.5% Glucose | 30.8 U/mL |
| Penicillium montanense URM 6286 | (Fungus) | Optimized SSF | 41.64 U/mL |
| Aspergillus glaucus | (Fungus) | Black Tea Waste SSF | 5.37 U/mg |
| Enterococcus faecalis | (Bacterium) | Submerged Fermentation | ~9.14 U/mL (Vmax) |
| Bacillus massiliensis | (Bacterium) | Optimized Fermentation | 9.65 U/L |
| Aspergillus oryzae | (Fungus) | Solid State Fermentation | 162.3 U/mL |
Table 2: Fold Change in Tannase Gene Expression in Response to Wounding in Juglandaceae
| Gene | Time After Injury | Fold Change in Expression | Reference |
| CcTA1 | 3 h | ~2.5 |
| CcTA2 | 3 h | ~4.0 |
| CiTA1a | 3 h | ~3.0 |
| CiTA1b | 3 h | ~2.0 |
| CiTA2a | 3 h | ~6.0 |
| CiTA2b | 3 h | ~2.5 |
Table 3: Minimum Inhibitory Concentration (MIC) of Tannins and Related Compounds Against Phytopathogens
| Compound | Pathogen | MIC (µM) | Reference |
| Punicalagin | Alternaria alternata | 92.2 |
| Punicalagin | Botrytis cinerea | 92.2 |
| Punicalin | Alternaria alternata | 92.2 |
| Punicalin | Botrytis cinerea | 92.2 |
| Ellagic Acid | Alternaria alternata | 165.4 |
| Ellagic Acid | Botrytis cinerea | 165.4 |
| Gallic Acid | All tested phytopathogens | 587.8 |
Experimental Protocols
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Plant_Material -> RNA_Extraction [color="#5F6368"];
Tannase_Extraction -> Activity_Assay [color="#5F6368"];
RNA_Extraction -> cDNA_Synthesis [color="#5F6368"];
Activity_Assay -> Data_Analysis_Activity [color="#5F6368"];
cDNA_Synthesis -> qPCR [color="#5F6368"];
qPCR -> Data_Analysis_Expression [color="#5F6368"];
}
.enddot
Figure 4: General experimental workflow for analyzing tannase activity and gene expression.
Protocol for Tannase Activity Assay (Rhodanine Method)
This method is based on the formation of a chromogen between gallic acid, released by tannase activity, and rhodanine.
Materials:
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0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0)
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0.05 M Citrate buffer (pH 5.0)
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0.667% (w/v) Methanolic rhodanine
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0.5 M KOH
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Plant tissue extract (crude enzyme)
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Spectrophotometer
Procedure:
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Prepare the reaction mixture by combining 0.25 mL of 0.01 M methyl gallate and 0.25 mL of the plant tissue extract.
-
Incubate the mixture at 30°C for 10 minutes.
-
Stop the reaction by adding 0.3 mL of methanolic rhodanine.
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After 5 minutes at room temperature, add 0.2 mL of 0.5 M KOH.
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Dilute the reaction mixture with 4.0 mL of distilled water.
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Incubate at 30°C for 10 minutes.
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Measure the absorbance at 520 nm against a blank.
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A control reaction should be run where the enzyme is added after the addition of KOH.
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One unit of tannase activity is defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under the assay conditions.
Protocol for Tannase Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for quantifying the relative expression of tannase genes using Reverse Transcription-Quantitative Polymerase Chain Reaction.
Materials:
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Total RNA extracted from plant tissue
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DNase I
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Reverse transcriptase kit
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SYBR Green PCR Master Mix
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Gene-specific primers for tannase and a reference gene (e.g., actin)
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qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment: Extract total RNA from plant tissue using a suitable method. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
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qPCR Reaction Setup: Prepare the qPCR reaction mixture containing diluted cDNA, SYBR Green PCR Master Mix, and forward and reverse primers for the tannase gene and the reference gene.
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qPCR Program: Run the qPCR with the following typical conditions: an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 55-60°C for 30 seconds.
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Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.
Protocol for Insect Feeding Bioassay (Leaf Disk Method)
This bioassay assesses the antifeedant properties of tannins on herbivorous insects.
Materials:
Procedure:
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Cut uniform leaf disks from fresh plant leaves using a cork borer.
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Treat the leaf disks with different concentrations of tannic acid solution. A control group should be treated with the solvent only.
-
Allow the solvent to evaporate completely.
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Place one treated leaf disk and one control leaf disk in a Petri dish lined with moist filter paper.
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Introduce one insect larva into each Petri dish.
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After a set period (e.g., 24 or 48 hours), measure the area of each leaf disk consumed.
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Calculate the feeding deterrence index to quantify the antifeedant effect.
Protocol for Pathogen Growth Inhibition Assay (Agar Well Diffusion Method)
This assay determines the antimicrobial activity of plant extracts containing tannins against phytopathogens.
Materials:
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Plant extract containing tannins
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Phytopathogen culture (e.g., Botrytis cinerea)
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Appropriate agar medium (e.g., Potato Dextrose Agar)
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Sterile Petri dishes
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Sterile cork borer
Procedure:
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Prepare agar plates and allow them to solidify.
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Inoculate the surface of the agar plates with the phytopathogen.
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Create wells in the agar using a sterile cork borer.
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Add a specific volume of the plant extract to each well. A control well should contain the solvent used for extraction.
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Incubate the plates under conditions suitable for the growth of the pathogen.
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After incubation, measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
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The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the extract.
Conclusion
Tannase is a multifaceted enzyme with significant implications for both the basic physiology and the defensive capabilities of plants. Its role in modulating tannin levels makes it a key player in the intricate interactions between plants and their biotic environment. A thorough understanding of its regulation and function is essential for developing novel strategies for crop protection and for the potential biotechnological applications of this enzyme. The protocols and data presented in this guide offer a solid foundation for researchers to further explore the fascinating biology of plant tannase.
References